molecular formula C8H16F3NO2 B3027918 1-Propanamine, N-propyl-, trifluoroacetate CAS No. 143651-07-4

1-Propanamine, N-propyl-, trifluoroacetate

Cat. No.: B3027918
CAS No.: 143651-07-4
M. Wt: 215.21 g/mol
InChI Key: VFAIRCAZEYFUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is an amine derivative, specifically a secondary amine, where the nitrogen atom is bonded to two propyl groups and a trifluoroacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanamine, N-propyl-, trifluoroacetate can be synthesized through the reaction of 1-propanamine with trifluoroacetic anhydride under controlled conditions. The reaction typically involves:

    Reactants: 1-propanamine and trifluoroacetic anhydride.

    Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. This includes:

    Catalysts: Use of Lewis acid catalysts to enhance the reaction rate.

    Purification: Techniques like distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, N-propyl-, trifluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding amides or reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides and conditions involving basic or acidic catalysts.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted propanamines.

    Oxidation: Formation of trifluoroacetamides.

    Reduction: Formation of primary amines and alcohols.

Scientific Research Applications

1-Propanamine, N-propyl-, trifluoroacetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Propanamine, N-propyl-, trifluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetate group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites. The amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Propylamine: A primary amine with similar structural features but lacks the trifluoroacetate group.

    Dipropylamine: A secondary amine similar to 1-Propanamine, N-propyl-, trifluoroacetate but without the trifluoroacetate group.

    Isopropylamine: Another amine with a different alkyl group arrangement.

Uniqueness

This compound is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring enhanced membrane permeability and binding affinity.

Properties

IUPAC Name

N-propylpropan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.C2HF3O2/c1-3-5-7-6-4-2;3-2(4,5)1(6)7/h7H,3-6H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAIRCAZEYFUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30771478
Record name Trifluoroacetic acid--N-propylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30771478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143651-07-4
Record name Trifluoroacetic acid--N-propylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30771478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropylammonium Trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanamine, N-propyl-, trifluoroacetate
Reactant of Route 2
1-Propanamine, N-propyl-, trifluoroacetate
Reactant of Route 3
Reactant of Route 3
1-Propanamine, N-propyl-, trifluoroacetate
Reactant of Route 4
1-Propanamine, N-propyl-, trifluoroacetate
Reactant of Route 5
1-Propanamine, N-propyl-, trifluoroacetate
Reactant of Route 6
1-Propanamine, N-propyl-, trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.